molecular formula C9H17ClO3S B1455757 3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride CAS No. 1343617-45-7

3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride

Cat. No. B1455757
M. Wt: 240.75 g/mol
InChI Key: IMMROZORPJWCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride (CPMPC) is an organosulfur compound that is widely used in pharmaceutical, medical, and biochemical research. CPMPC has a wide range of applications in research, including synthesis of other compounds, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Catalytic Applications

Sulfonyl chlorides are versatile intermediates in organic synthesis, used for introducing sulfonyl groups into molecules, which is a key step in the synthesis of sulfonamides, sulfonyl ureas, and other sulfonyl derivatives. These compounds play a critical role in the development of pharmaceuticals, agrochemicals, and dyes. For instance, tert-Butylsulfonyl chloride is highlighted as a precursor to tert-butyl cations and serves as a sulfonylating agent in various chemical reactions (Quintero & Meza-León, 2005). Furthermore, new methodologies for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide have been developed, showcasing the evolving techniques in producing sulfonyl chlorides with high yield and under mild conditions (Lezina et al., 2011).

Catalysis and Green Chemistry

Sulfonyl chlorides are also pivotal in catalysis, serving as electrophilic partners in various catalytic reactions, including palladium-catalyzed C–C coupling processes. These reactions are essential for constructing complex organic molecules with high precision and efficiency. For example, studies have shown that sulfonyl chlorides can be used in desulfinylative C–C allylation reactions with Grignard reagents, facilitating the synthesis of structurally diverse molecules (Volla et al., 2009).

Environmental and Material Sciences

In environmental and material sciences, sulfonyl chlorides have been utilized for modifying surfaces and creating functional materials. These applications range from developing antimicrobial coatings to enhancing the properties of polymers and catalysts. The modification of surfaces with sulfonyl chloride-derived compounds can impart valuable characteristics such as biocidal activity, which is crucial for medical textiles and water purification systems (Liu et al., 2015).

properties

IUPAC Name

3-cyclopentyloxy-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO3S/c1-8(7-14(10,11)12)6-13-9-4-2-3-5-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMROZORPJWCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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